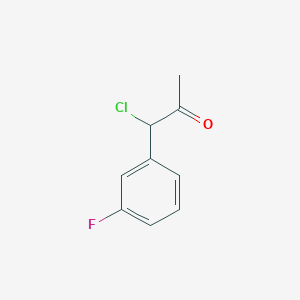
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and fluorine-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-Amino-3-fluorophenyl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for further applications.
化学反応の分析
Types of Reactions
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 1-(4-Amino-3-fluorophenyl)-2-azidopropan-1-one, 1-(4-Amino-3-fluorophenyl)-2-thiocyanatopropan-1-one, etc.
Oxidation: Formation of 1-(4-Amino-3-fluorophenyl)-2-oxopropan-1-one.
Reduction: Formation of 1-(4-Amino-3-fluorophenyl)-2-propanol.
科学的研究の応用
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of 1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one involves its interaction with biological targets such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both amino and fluorine groups on the phenyl ring, along with the bromine atom on the propanone backbone, allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C9H9BrFNO |
|---|---|
分子量 |
246.08 g/mol |
IUPAC名 |
1-(4-amino-3-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |
InChIキー |
RREIWXIUHSAGIT-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


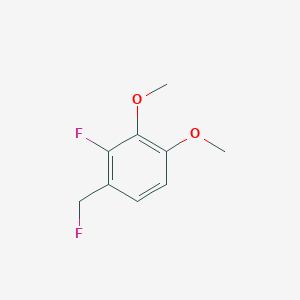
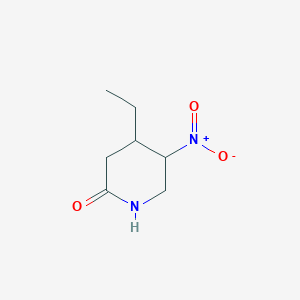
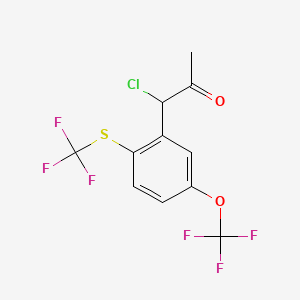

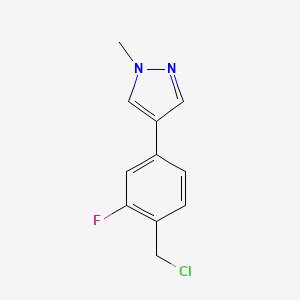

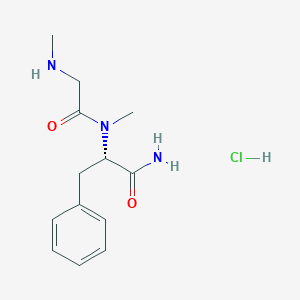
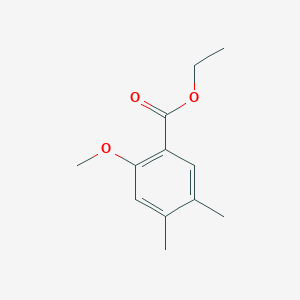
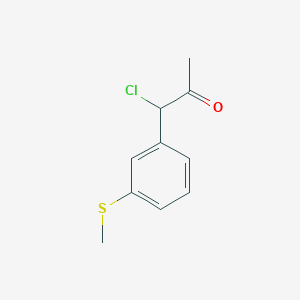

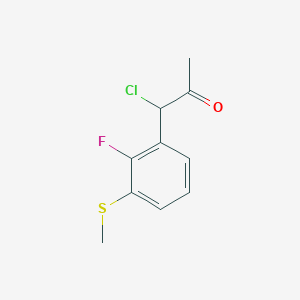
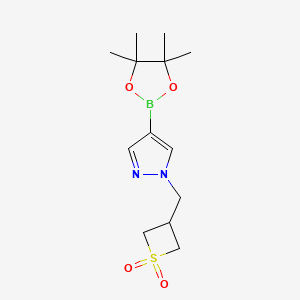
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
